(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol
Description
Properties
IUPAC Name |
[2-(pyridin-4-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-9-12-13-11(3-6-18-12)8-16(15-13)7-10-1-4-14-5-2-10/h1-2,4-5,8,12,17H,3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAFWJNTAXZCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=NN(C=C21)CC3=CC=NC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The CDC approach enables direct coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions. This method avoids pre-functionalized substrates, streamlining the synthesis of pyrazolo[1,5-a]pyridine scaffolds. The mechanism proceeds via nucleophilic addition of the enol form of β-dicarbonyl compounds to N-amino-2-iminopyridines, followed by oxidative dehydrogenation using molecular oxygen.
Critical parameters include:
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Catalyst : Palladium acetate (Pd(OAc)₂) at 10 mol%
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Solvent : Ethanol with acetic acid (6 equivalents)
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Atmosphere : Oxygen (1 atm)
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Temperature : 130°C for 18 hours
Under these conditions, the reaction achieves up to 94% yield for pyrazolo[1,5-a]pyridine derivatives.
Table 1: Yield Optimization in CDC Reactions
| Entry | Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O₂ | 94 |
Substrate Compatibility
The CDC method tolerates diverse β-dicarbonyl substrates, including ethyl acetoacetate and cyclic diketones. For example, reacting N-amino-2-iminopyridine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) yields tetrahydropyrido[1,2-b]indazoles in 80–90% yields. This versatility underscores the method’s applicability for constructing complex heterocycles.
Suzuki-Miyaura Cross-Coupling for Intermediate Synthesis
Catalytic System Optimization
A patent by WO2016162604A1 details a Suzuki coupling strategy to synthesize pyrazole-containing intermediates critical for constructing the target molecule. The reaction couples 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile under palladium catalysis.
Key advancements include:
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Catalyst Loading Reduction : Pd(OAc)₂ lowered to 0.6–0.8 mol% using triphenylphosphine as a ligand.
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Solvent System : Acetonitrile-water (50:50 v/v) enhances phase separation, simplifying product isolation.
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Base : Potassium carbonate minimizes side reactions.
This optimized protocol achieves an 84.5% overall yield across three stages while reducing palladium residues in the final product.
Table 2: Solvent Ratios and Catalytic Efficiency in Suzuki Coupling
| Solvent Ratio (ACN:H₂O) | Pd Loading (mol%) | Yield (%) |
|---|---|---|
| 25:75 | 0.8 | 68 |
| 50:50 | 0.7 | 84 |
| 75:25 | 0.6 | 72 |
Large-Scale Adaptations
The patent emphasizes scalability by eliminating distillation steps and using ethanol-free conditions. Isolation involves precipitating the product via controlled water addition to the acetonitrile phase, followed by filtration and drying at 50–60°C under reduced pressure.
Cyclization and Functional Group Modifications
Tetrahydropyran Ring Formation
Cyclization of pyrazole intermediates with aldehydes or ketones generates the tetrahydropyrano[3,4-c]pyrazole core. For example, reacting 4-(pyridin-4-ylmethyl)pyrazole with glyceraldehyde under acidic conditions forms the tetrahydropyran ring, followed by methanol functionalization via oxidation-reduction sequences.
Methanol Group Introduction
The hydroxymethyl group is introduced through:
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Oxidation : Converting a methylene group to a ketone using Jones reagent.
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Reduction : Selective reduction of the ketone to a secondary alcohol via NaBH₄ or LiAlH₄.
This two-step sequence ensures precise placement of the methanol moiety while preserving the heterocyclic framework.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
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CDC Method : Superior yields (94%) but requires high-temperature oxygen atmospheres.
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Suzuki Coupling : Scalable with lower catalyst loads but involves multi-step isolation.
Environmental and Economic Considerations
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CDC reactions utilize ethanol, a green solvent, but consume palladium catalysts.
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Suzuki protocols reduce waste through aqueous-organic phase separation but require acetonitrile, a hazardous solvent.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the pyrazole family exhibit significant antibacterial properties. For instance, compounds similar to (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol have been evaluated for their effectiveness against resistant strains of bacteria. The lipophilicity/hydrophilicity ratio is crucial in determining their antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound may act as a selective inhibitor of certain kinases involved in tumor progression. For example, pyrazole-based compounds have shown promise as RET kinase inhibitors, which are vital in various cancers . The structural features of this compound could be optimized to enhance its anticancer activity.
Synthesis of Novel Compounds
The synthesis of this compound can serve as a precursor for creating other complex molecules. Its unique structure allows for functionalization that can lead to a variety of derivatives with tailored biological activities . The efficient synthesis methods are critical for advancing research in this area.
Case Study 1: Antimicrobial Evaluation
A study evaluated various pyrazole derivatives for their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance activity further.
Case Study 2: Anticancer Activity
In another investigation focused on cancer treatment, researchers synthesized a series of pyrazole derivatives and tested their effects on cancer cell lines. One derivative showed significant inhibition of cell proliferation at low micromolar concentrations. This suggests that this compound could be a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol involves its interaction with specific molecular targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(a) Pyrazolo-Pyrimidine Derivatives (e.g., Compounds 2 and 3 in )
- Core Structure: Pyrazolo[3,4-d]pyrimidine (pyrazole fused to pyrimidine) vs. pyrano[3,4-c]pyrazole in the target compound.
- Substituents: Amino (NH₂) or hydrazine (NH-NH₂) groups in pyrazolo-pyrimidines vs. pyridinylmethyl and hydroxymethyl in the target.
- Implications :
(b) Etodolac Derivatives ()
- Core Structure: Tetrahydropyrano[3,4-b]indole (indole fused to pyran) vs. pyrano[3,4-c]pyrazole in the target.
- Substituents: Etodolac derivatives feature ionizable acetic acid groups, whereas the target has a non-ionizable hydroxymethyl.
- Implications: Indole’s aromaticity and planar structure facilitate receptor binding (e.g., COX-2 inhibition in etodolac). The target’s pyrazole may reduce planarity, altering target selectivity .
(c) tert-Butyl ((2-Benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate ()
- Core Structure: Identical pyrano[3,4-c]pyrazole core to the target compound.
- Substituents : Benzyl (lipophilic) at position 2 vs. pyridinylmethyl (polar); tert-butyl carbamate (protecting group) vs. hydroxymethyl.
- Implications :
Data Table: Key Comparisons
Research Findings and Implications
- Solubility and Bioavailability : The target’s pyridinylmethyl and hydroxymethyl groups likely improve water solubility over benzyl-substituted analogs () and etodolac’s carboxylic acid derivatives ().
- Synthetic Utility : Unlike tert-butyl carbamate in , the hydroxymethyl group enables straightforward functionalization (e.g., esterification or oxidation).
- Therapeutic Potential: The absence of etodolac’s acetic acid moiety suggests divergent biological targets, possibly unrelated to cyclooxygenase inhibition. Pyrazolo-pyrimidines () are established in kinase modulation, but the target’s pyran oxygen may redirect binding specificity.
Biological Activity
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a heterocyclic compound notable for its complex structure, which includes a pyridine moiety fused with a tetrahydropyran and pyrazole rings. This unique architecture suggests potential biological activity that warrants comprehensive exploration. The compound is characterized by the molecular formula and a molar mass of approximately 245.28 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its structural features may enhance solubility and bioactivity, making it a candidate for further pharmacological studies .
Biological Activity Overview
Research indicates that compounds with similar structures have demonstrated a range of biological activities:
- Anticancer Activity : The compound's inhibition of CDKs suggests potential use in cancer therapy.
- Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects, which could be relevant for treating inflammatory diseases .
- Antimicrobial Effects : Some studies have indicated that related compounds exhibit antimicrobial properties, although specific data on this compound remains limited.
Data Table: Biological Activities of Similar Compounds
Case Studies
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Inhibition of Cancer Cell Proliferation :
A study evaluating the effects of similar pyrazole compounds on cancer cell lines indicated that these compounds could significantly reduce cell viability through apoptosis induction. This was particularly evident in breast and colon cancer models . -
Anti-inflammatory Effects :
Research on related structures showed promising results in reducing inflammation markers in animal models. For instance, a derivative exhibited a significant decrease in interleukin levels in a rheumatoid arthritis model . -
Antimicrobial Activity :
While specific data on this compound is sparse, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential for further investigation into this area .
Q & A
Q. What synthetic strategies are effective for constructing the pyrano[3,4-c]pyrazole core in this compound?
The pyrano[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing a pyrazole derivative with a ketone or aldehyde in ethanol or xylene under acidic or basic conditions can promote ring closure. A common approach involves refluxing precursors (e.g., 3,5-diaryl-4,5-dihydropyrazoles) with electrophilic reagents in ethanol for 2–4 hours, followed by recrystallization from DMF–EtOH (1:1) . Alternative methods include using hydrazine hydrate in ethanol for 4 hours to form pyrazolo[3,4-d]pyridazines, which share structural similarities .
Q. How can the stability of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol be assessed under varying pH conditions?
Stability studies should involve HPLC or LC-MS monitoring of the compound in buffered solutions (pH 1–12) at 25°C and 40°C. For related pyrazole derivatives, accelerated degradation tests revealed sensitivity to alkaline conditions, with hydrolysis of the pyran ring observed above pH 9 . Storage recommendations for analogous compounds suggest inert atmospheres and temperatures below –20°C to prevent oxidation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., pyridin-4-ylmethyl protons at δ 2.5–3.5 ppm and methanol protons at δ 4.0–5.0 ppm) .
- HRMS : For exact mass confirmation (expected molecular ion [M+H]+ ≈ 290–300 g/mol based on similar structures) .
- IR Spectroscopy : To identify hydroxyl (broad peak ~3200–3500 cm⁻¹) and pyran ring vibrations (C–O–C stretch ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the pyridin-4-ylmethyl group influence regioselectivity in downstream functionalization?
The pyridinyl group’s electron-withdrawing nature and steric bulk can direct electrophilic substitutions to the pyrazole’s 3-position. Computational modeling (DFT) of analogous systems shows that the pyridinylmethyl substituent lowers the LUMO energy at adjacent carbons, favoring nucleophilic attacks . Experimental validation using bromination or nitration reactions could confirm this trend .
Q. What methodologies resolve contradictions in reported synthetic yields for pyrano-pyrazole derivatives?
Discrepancies in yields (e.g., 40–85% for similar compounds) often arise from:
- Solvent polarity : Higher yields in DMF vs. ethanol due to improved solubility of intermediates .
- Reaction time : Extended reflux (30+ hours) in xylene improves cyclization but risks decomposition .
A systematic optimization table is recommended:
| Condition | Solvent | Time (h) | Yield (%) | By-Products Identified |
|---|---|---|---|---|
| Standard reflux | Ethanol | 2 | 55 | Unreacted pyrazole |
| Prolonged reflux | Xylene | 30 | 72 | Oxidized pyridinyl group |
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Comparative SAR studies of dihydropyrano-pyrazoles (e.g., 4-fluorophenyl or trimethoxyphenol substituents) reveal that electron-deficient aromatic groups enhance binding to kinase targets . For the target compound, replacing the methanol group with a carboxylic acid could improve solubility and interaction with polar binding pockets. Biological assays (e.g., enzyme inhibition or cytotoxicity) should be paired with molecular docking to validate hypotheses .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. How can synthetic by-products be characterized and minimized?
Common by-products include:
- Dimerized pyrazoles : Formed via Michael addition; suppress using dilute reaction conditions .
- Oxidized methanol groups : Prevent by conducting reactions under nitrogen .
LC-MS and 2D NMR (COSY, HSQC) are essential for identifying these impurities .
Data-Driven Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
